High-Resolution Infrared Spectroscopy of 1-Chloro-2-fluoroethylene: Vibrational Assignments and Rovibrational Analysis
High-Resolution Infrared Spectroscopy of 1-Chloro-2-fluoroethylene: Vibrational Assignments and Rovibrational Analysis
As a Senior Application Scientist specializing in molecular spectroscopy, I approach the infrared (IR) characterization of volatile organic compounds not merely as an exercise in data collection, but as the rigorous deconvolution of quantum mechanical states. Halogenated ethylenes, such as 1-chloro-2-fluoroethylene (HCCl=CHF), are of paramount interest in atmospheric chemistry due to their role as atmospheric pollutants and their reactivity with ozone and hydroxyl radicals[1]. Furthermore, these molecules serve as critical fluorinated synthons in the development of novel active pharmaceutical ingredients (APIs).
This technical guide provides an in-depth analysis of the infrared absorption bands of 1-chloro-2-fluoroethylene, detailing the causality behind high-resolution spectroscopic protocols and establishing a self-validating framework for rovibrational analysis.
Molecular Symmetry and Vibrational Modes
1-Chloro-2-fluoroethylene exists in two stable isomeric forms: cis and trans. Both isomers are planar asymmetric rotors belonging to the Cs point group[2][3]. The molecular symmetry dictates the nature of the vibrational transitions observed in the infrared spectrum.
The molecule possesses 12 fundamental vibrational modes, which partition into two symmetry species:
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9 In-plane modes ( A′ symmetry): These vibrations yield a/b -hybrid bands, meaning the transition dipole moment has components along both the a and b principal axes of inertia[2].
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3 Out-of-plane modes ( A′′ symmetry): These yield c -type bands, with the transition dipole moment perpendicular to the molecular plane[3].
Understanding this symmetry is critical for experimentalists. When assigning rovibrational lines, the hybrid nature of the A′ bands means that both ΔKa and ΔKc selection rules will be active simultaneously, leading to highly congested spectra that require exceptional instrumental resolution to resolve.
Quantitative Vibrational Absorption Data
The fundamental absorption bands for both isomers span the mid-to-far infrared regions. The table below synthesizes the quantitative vibrational frequencies, highlighting the distinct spectral signatures of the trans and cis geometries.
| Vibrational Mode | Symmetry | Approximate Description | trans-Isomer Frequency (cm⁻¹) | cis-Isomer Frequency (cm⁻¹) |
| ν1 | A′ | C-H stretch | 3103 | ~3100 |
| ν2 | A′ | C-H stretch | 3094 | ~3100 |
| ν3 | A′ | C=C stretch | 1647 | ~1650 |
| ν4 | A′ | C-H bend / C-F stretch mix | 1296 | ~1330 |
| ν5 | A′ | C-F stretch | 1218 | 1231.849 |
| ν6 | A′ | C-H bend | 1127 | 1062.224 |
| ν7 | A′ | C-Cl stretch | 876 | ~850 |
| ν8 | A′ | C-C-Cl bend | 447 | - |
| ν9 | A′ | C-C-F bend | 270 | - |
| ν10 | A′′ | Out-of-plane C-H bend | 888 | - |
| ν11 | A′′ | Out-of-plane C-H bend | 784 | - |
| ν12 | A′′ | Torsion | 270 | - |
Data synthesized from NIST experimental records[3] and high-resolution tunable diode laser studies[2][4]. Note: High-resolution band origins for the cis-isomer ν5 and ν6 modes are reported to three decimal places due to exact rovibrational Hamiltonian fitting.
Experimental Protocol: High-Resolution Spectroscopy
To extract meaningful spectroscopic constants (such as centrifugal distortion parameters), the experimental setup must overcome the inherent spectral congestion of asymmetric top molecules. The following protocol outlines a self-validating methodology using a Tunable Diode Laser (TDL) spectrometer.
Step 1: Sample Preparation and Isolation
Synthesize 1-chloro-2-fluoroethylene via the dehydrohalogenation of 1,1-dichloro-2-fluoroethane.
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Causality: Isomeric purity is non-negotiable. The sample must be subjected to preparative gas chromatography to separate the cis and trans isomers. If the isomers are mixed, the overlapping rovibrational bands will cause severe spectral interference, rendering accurate Hamiltonian fitting impossible.
Step 2: Optical Setup and Pressure Control
Introduce the pure gaseous sample into a multi-pass absorption cell (e.g., a White cell) configured for a path length of approximately 49 cm[2]. Maintain the gas pressure strictly at ~1.5 mbar[2].
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Causality: The low pressure is chosen to eliminate collisional (pressure) broadening, ensuring the linewidth is limited only by the Doppler effect (yielding a resolution of ~0.002 cm⁻¹). Because low pressure reduces the number of absorbing molecules, the 49 cm multi-pass cell is required to artificially increase the optical path length, thereby recovering the Signal-to-Noise Ratio (SNR)[2].
Step 3: Thermal Regulation
Cool the absorption cell to 240 K using a circulating chiller system[2].
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Causality: At room temperature, low-frequency vibrational modes (like the ν12 torsion at 270 cm⁻¹) are thermally populated. These excited molecules generate "hot bands" (e.g., transitions from v=1→v=2 ) that overlap with the fundamental ( v=0→v=1 ) transitions. Cooling the cell to 240 K depopulates these higher-energy states according to the Boltzmann distribution, drastically cleaning up the rotational structure of the target band[2].
Step 4: Absolute Calibration
Simultaneously record the spectrum of a reference gas (such as N₂O or CO₂) alongside the sample.
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Causality: Diode lasers are prone to frequency drift. The reference gas provides an absolute frequency calibration standard, ensuring wavenumber accuracy down to the required 0.002 cm⁻¹ threshold[2].
Step 5: Self-Validation Mechanism (Ground State Combination Differences)
Every protocol described must be a self-validating system. To prove the integrity of the peak assignments, we employ Ground State Combination Differences (GSCD).
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The Validation Logic: When assigning an excited state transition, identify two IR transitions (e.g., a P-branch and an R-branch transition) that share the exact same upper energy level. Subtract their frequencies. This difference must exactly equal the energy difference between their two lower ground-state levels. Because the ground-state energy levels are independently known to extreme precision via microwave spectroscopy[1], a mathematical match unequivocally validates the IR assignment.
Data Processing and Rovibrational Analysis Workflow
Once the raw transmittance data is acquired, it must be processed through a rigorous computational pipeline. The rotational energy levels of the v=1 state are modeled using Watson's A-reduction Hamiltonian in the Ir representation[2].
The logical flow of this data processing and validation is visualized below:
Caption: Rovibrational analysis workflow for high-resolution infrared spectroscopy.
By iterating through this workflow, thousands of individual rovibrational lines (often >3800 lines for a single band like ν5 ) can be definitively assigned[2]. The resulting spectroscopic parameters—including rotational constants ( A,B,C ) and quartic/sextic centrifugal distortion terms—provide a complete quantum mechanical description of the molecule's vibrational state.
References
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Infrared laser spectroscopy and rovibrational analysis of the ν5 fundamental of cis-1-chloro-2-fluoroethylene Source: rsc.org URL:[Link]
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Infrared laser spectrum of cis-CHCI=CHF near 1060cm−1: rovibrational analysis of the perturbed ν6 fundamental and determination of the constants of the dark vibrational state ν9 + ν10 Source: tandfonline.com URL:[Link]
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Experimental data for CHFCHCl ((E)-1-chloro-2-fluoroethene) Source: nist.gov (NIST Chemistry WebBook) URL:[Link]
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Trans-1-chloro-2-fluoroethylene: Microwave spectra and anharmonic force field Source: aip.org (The Journal of Chemical Physics) URL:[Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. Infrared laser spectroscopy and rovibrational analysis of the ν5 fundamental of cis-1-chloro-2-fluoroethylene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 4. tandfonline.com [tandfonline.com]
